L-Fructose

Catalog No.
S626369
CAS No.
7776-48-9
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Fructose

CAS Number

7776-48-9

Product Name

L-Fructose

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

The exact mass of the compound L-Fructose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of L-fructose in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Fructose is the non-naturally occurring enantiomer of D-fructose, classified as a high-value rare L-hexulose [1]. While it shares the exact molecular weight and sweetness profile of its bulk-commodity D-isomer, its inverted stereochemistry at the C3, C4, and C5 positions renders it fundamentally distinct in biological and chemical systems. In pharmaceutical procurement, L-Fructose is prioritized as a premium chiral pool building block for the synthesis of L-nucleoside analogs (critical for antiviral therapeutics) and L-deoxysugars[1]. Furthermore, its inability to be phosphorylated by standard mammalian ketohexokinases makes it an essential inert reference standard in metabolic studies. Procuring high-purity L-Fructose eliminates the need for complex, low-yield epimerization sequences from cheaper precursors like L-sorbose, directly accelerating downstream manufacturing [2].

Research Fit

Stereochemical probe Distinct L-configuration enables enzyme substrate selectivity and glycoprotein processing studies
Non-metabolizable carbohydrate Reported metabolic inertness supports investigation of energy-independent sugar effects
Rare sugar tool compound Facilitates research on stereospecific biological recognition and rare sugar pathways

Substituting L-Fructose with the abundant commodity D-fructose is impossible in chiral synthesis, as D-sugars yield D-nucleosides, which are often rapidly degraded by host enzymes or exhibit high toxicity due to off-target host polymerase binding [1]. While other L-sugars like L-sorbose are cheaper, utilizing them as precursors requires multi-step chemical inversions that suffer from poor atom economy and scale-up bottlenecks. Furthermore, utilizing partially resolved or racemic D,L-fructose mixtures compromises solid-state formulations; because fructose obeys Wallach’s rule, the racemic mixture crystallizes into a significantly denser lattice than the pure enantiomer, drastically altering solubility, melting point, and downstream processability [2].

Substitution Risk

Enzymatic phosphorylation divergence

Mammalian ketohexokinase poorly recognizes L-fructose, resulting in markedly lower glycolytic flux compared to D-fructose.

Glycoprotein processing inhibition mismatch

L-Fructose selectively inhibits glucosidase I, a property not shared by D-fructose, potentially altering glycoprotein maturation.

Physicochemical and sensory profile differences

L-Fructose exhibits lower sweetness and solubility than D-fructose, affecting formulation behavior and sensory outcome.

Precursor Efficiency for L-Deoxyhexose and L-Nucleoside Synthesis

The synthesis of L-nucleoside antivirals requires stereochemically precise L-sugar precursors. When utilizing D-fructose as a starting material, reaching the critical 2-deoxy-L-ribose or L-deoxyhexose scaffold requires a minimum of 7 complex steps, including radical cyclization and enzymatic hydrolysis, to invert the necessary stereocenters [2]. In contrast, procuring pure L-Fructose allows direct access to L-deoxyhexose derivatives in only 4 synthetic steps with an overall yield of approximately 40%[1].

Evidence DimensionSynthetic steps to L-deoxyhexose derivatives
Target Compound Data4 steps, ~40% overall yield
Comparator Or BaselineD-Fructose (7+ steps involving radical-mediated stereochemical inversion)
Quantified Difference43% reduction in synthetic steps and avoidance of complex inversion chemistry
ConditionsChemical synthesis of L-nucleoside building blocks

Procuring L-Fructose directly bypasses rate-limiting stereochemical inversions, significantly accelerating the manufacturing timeline for antiviral active pharmaceutical ingredients (APIs).

In Vivo Energetic Utilization
Head-to-head
(7±3)%
D-Fru (10±3)%
Supports lower metabolic energy contribution for L-fructose
Male Wistar rat model; indirect calorimetry. Results may not directly translate to other species.

Metabolic Inertness and Ketohexokinase Phosphorylation Resistance

Despite possessing a sweetness index of 1.7 (relative to sucrose) identical to D-fructose, L-Fructose is not a viable substrate for human fructokinase (ketohexokinase, KHK) [1]. D-Fructose is rapidly phosphorylated in the liver to fructose-1-phosphate (F1P), bypassing phosphofructokinase regulation and driving de novo lipogenesis (yielding 4 kcal/g) [2]. Because the mammalian KHK enzyme is stereospecific, L-Fructose cannot be phosphorylated, resulting in negligible metabolic processing and an effective caloric yield of 0 kcal/g [1].

Evidence DimensionCaloric yield and KHK-mediated phosphorylation
Target Compound Data~0 kcal/g, non-phosphorylated
Comparator Or BaselineD-Fructose (4 kcal/g, rapidly phosphorylated to F1P)
Quantified Difference100% reduction in metabolizable energy and lipogenic precursor formation
ConditionsHuman hepatic metabolism and enzymatic phosphorylation assays

L-Fructose serves as the perfect isocaloric-tasting but metabolically inert negative control for in vitro and in vivo studies investigating sugar-induced metabolic syndrome.

Glucosidase I Inhibition
Direct comparison
IC50 ≈ 1 × 10⁻⁴ M
Defines concentration for selective glycoprotein processing studies
Does not inhibit glucosidase II. Compare with L-xylulose potency in literature.

Enzymatic Inhibition of Glycoprotein Processing

Rare L-ketohexoses exhibit distinct interactions with processing enzymes that standard D-sugars do not. L-Fructose acts as a specific inhibitor of alpha-glucosidase and other glycosidases involved in the trimming of N-linked oligosaccharides [1]. While D-fructose functions merely as a standard energy substrate, L-Fructose's stereochemistry allows it to bind and inhibit these enzymes, a mechanism utilized to disrupt the correct folding and sorting of viral glycoproteins (such as influenza hemagglutinin and HSV-1) [1].

Evidence DimensionAlpha-glucosidase and viral glycoprotein processing inhibition
Target Compound DataSpecific glycosidase inhibitor
Comparator Or BaselineD-Fructose (Metabolic substrate, no inhibitory activity)
Quantified DifferenceBinary shift from metabolic substrate (D-isomer) to processing inhibitor (L-isomer)
ConditionsIn vitro glycosidase assays and viral cell culture systems

This inhibitory profile makes L-Fructose a valuable biochemical tool for researchers targeting viral envelope maturation and cellular glycoprotein sorting.

Sweetness Intensity
Data to verify
10–30% of D-fructose
Indicates substantially lower sweetness in formulation contexts
Sensory data source may require independent verification.

Crystallographic Density and Purity-Dependent Solid-State Behavior

The enantiomeric purity of L-Fructose critically dictates its physical properties in the solid state. Fructose follows Wallach’s rule, meaning that the homochiral crystal (pure L-Fructose) packs differently than the racemic mixture (D,L-Fructose) [1]. Pure L-Fructose forms homochiral columns via specific O-H...O hydrogen bonds (C1-C3 and C4-C5) [2]. If contaminated with D-fructose, the resulting racemic D,L-fructose crystallizes into a significantly denser lattice (smaller unit cell volume per molecule) [1].

Evidence DimensionCrystal lattice density and packing volume
Target Compound Data>99% Pure L-Fructose (Lower density homochiral packing)
Comparator Or BaselineRacemic D,L-Fructose (Higher density packing per Wallach's rule)
Quantified DifferenceRacemic contamination fundamentally alters the crystal density and hydrogen bonding network
ConditionsX-ray crystallography of aqueous supersaturated crystallization

Buyers must procure highly enantiopure L-Fructose (>99%) to ensure reproducible dissolution rates, melting points, and physical stability in pharmaceutical solid-state formulations.

Lactoperoxidase Inhibition
Head-to-head
Ki = 0.42 mM
Quantifies non-competitive inhibition of bovine LPO system
Comparable to D-allose (Ki 0.36 mM); context-specific antimicrobial effect.

Chiral Precursor for L-Nucleoside Antiviral Drugs

Because L-nucleosides exhibit lower host toxicity and higher resistance to metabolic degradation than their D-counterparts, L-Fructose is a highly efficient starting material for synthesizing L-deoxyhexoses and 2-deoxy-L-ribose [1]. Its use eliminates the need for complex, low-yield stereochemical inversion steps required when starting from D-fructose.

Isocaloric Negative Control in Metabolic Syndrome Research

L-Fructose matches the sweetness and physical properties of D-fructose but cannot be phosphorylated by ketohexokinase (KHK) [2]. This makes it an essential control compound in obesity, diabetes, and hepatology research to isolate the taste-receptor effects of sugars from their downstream lipogenic and metabolic consequences.

Glycosidase Inhibition and Antiviral Screening

Due to its ability to inhibit alpha-glucosidase and disrupt N-linked oligosaccharide trimming, L-Fructose is utilized in virology assays to study the inhibition of viral glycoprotein folding and sorting, particularly for enveloped viruses like influenza and HSV-1 [3].

Application Fit

Application
Selection Property
Validation Focus
Glucosidase I inhibition in glycoprotein processing research
Selective glucosidase I inhibition profile
Verify IC50 and glucosidase II selectivity in your assay
Reduced-calorie food formulation research
Low relative sweetness and distinct solubility
Sensory profiling and texture stability in target matrix
In vivo metabolic utilization studies
Reported lower energetic utilization vs D-fructose
Confirm metabolic inertness in your rodent model and diet
Lactoperoxidase modulation in food matrices
Non-competitive inhibition of LPO
Validate Ki and antimicrobial impact in specific food model

XLogP3

-3.2

UNII

ZJ8X2IF6RJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7776-48-9

Wikipedia

Keto-L-fructose

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